(+)-Beta-chlorodiisopinocampheylborane

Fluorinated ketones asymmetric reduction reaction kinetics

Achieving high enantioselectivity in prochiral ketone reductions often requires extensive catalyst screening. (+)-DIP-Chloride (CAS 112246-73-8) solves this challenge through its sterically congested chiral pocket derived from (+)-α-pinene, delivering predictable stereochemical outcomes without lengthy optimization. Ideal for pharmaceutical process R&D and complex natural product synthesis. · Reduces haloalkyl ketones (e.g., trifluoroacetone) with up to 96% ee, outperforming Alpine-Borane. · Kinetic resolution of α-tertiary ketones yields recovered starting material at 91 to ≥99% ee. · Achieves >100:1 diastereoselectivity in matched cases, enabling reliable access to chiral fluorinated alcohols and propargylic alcohol intermediates.

Molecular Formula C20H34BCl
Molecular Weight 320.7 g/mol
Cat. No. B8333706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Beta-chlorodiisopinocampheylborane
Molecular FormulaC20H34BCl
Molecular Weight320.7 g/mol
Structural Identifiers
SMILESB(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)Cl
InChIInChI=1S/C20H34BCl/c1-11-15-7-13(19(15,3)4)9-17(11)21(22)18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13?,14?,15?,16?,17-,18-/m0/s1
InChIKeyPSEHHVRCDVOTID-HGEAYDQYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 5 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Beta-chlorodiisopinocampheylborane (+)-DIP-Chloride: Chiral Organoborane Reagent for Asymmetric Ketone Reduction


(+)-Beta-chlorodiisopinocampheylborane, widely known as (+)-DIP-Chloride or (+)-Ipc2BCl, is a chiral organoborane reagent derived from (+)-α-pinene. It belongs to a class of sterically congested boron-based reducing agents that effect the asymmetric reduction of prochiral ketones to yield enantioenriched secondary alcohols. This compound is characterized by its solid-state crystalline nature, solubility in a range of aprotic organic solvents, and a molecular weight of 320.75 g/mol [1]. It functions via a well-established mechanism involving Lewis acid-carbonyl complexation followed by an intramolecular hydride transfer from the β-position of the isopinocampheyl moiety [2].

Why (+)-DIP-Chloride Cannot Be Substituted with Generic or Structurally Similar Chiral Boranes


The enantioselectivity and substrate scope of chiral organoborane reagents are exquisitely sensitive to the steric and electronic environment of the boron atom. (+)-DIP-Chloride possesses a specific spatial arrangement of its two isopinocampheyl ligands, creating a highly defined chiral pocket. Substituting it with alternative reagents, even those based on the same α-pinene scaffold like Alpine-Borane (which contains a single isopinocampheyl group and a different boron coordination sphere), leads to drastic differences in reduction outcomes [1]. Direct comparative studies have shown that for haloalkyl ketones, (+)-DIP-Chloride is not merely different but quantitatively superior in both reaction rate and enantioselectivity compared to R-Alpine-Borane [2]. Similarly, the reduction of perfluoroalkyl acetylenic ketones with (-)-DIP-Chloride (the enantiomer) can achieve near-perfect enantiomeric excess (>98% ee), whereas the same reaction with BINAL-H or CBS catalysts may not offer the same combination of high yield, speed, and substrate tolerance without extensive optimization [3]. Therefore, the choice of this specific reagent is critical for achieving predictable and high-fidelity stereochemical outcomes in target-oriented synthesis.

(+)-DIP-Chloride: Quantitative Differentiation Against Alpine-Borane, BINAL-H, and the (-)-Enantiomer


Superior Enantioselectivity and Reaction Rate in Haloalkyl Ketone Reduction vs. R-Alpine-Borane

A comparative study of asymmetric reductions using (-)-DIP-Chloride and R-Alpine-Borane on α-fluoro- and α-chloromethyl ketones revealed a clear, quantifiable advantage for DIP-Chloride. It was observed that DIP-Chloride is superior in both reaction rate and enantioselectivity for both classes of halo-ketones [1]. For example, the reduction of trifluoroacetone with DIP-Chloride proceeded to yield the product alcohol in 96% ee, whereas the reduction of difluoroacetone was far less selective (5% ee), highlighting a chelation effect critical for selectivity [1].

Fluorinated ketones asymmetric reduction reaction kinetics

High Enantiomeric Excess (≥98% ee) in Perfluoroalkyl Acetylenic Ketone Reductions vs. Alpine-Borane

In a systematic study, (-)-DIP-Chloride reduced a series of perfluoroalkyl acetylenic ketones with exceptionally high enantiomeric excess, quantitatively matching or slightly exceeding Alpine-Borane in some cases, while offering a different substrate tolerance profile [1]. For example, 1,1,1-trifluoro-4-phenyl-3-butyn-2-one was reduced with (-)-DIP-Chloride in 98% ee at -25 °C in 0.25-2 h, compared to 98% ee with R-Alpine-Borane at room temperature in 1-4 h [1].

Propargylic alcohols perfluoroalkyl ketones enantioselectivity

Reagent-Controlled Diastereoselectivity in α-Chiral Ketone Reductions: Matched/Mismatched Pair Analysis

The power of DIP-Chloride as a reagent is exemplified in the reduction of α-chiral ketones. In matched pair cases, where the stereochemistry of the reagent and substrate are complementary, the diastereomeric excess (de) is exceptionally high, exceeding 100:1 selectivity [1]. Critically, even in mismatched pair scenarios, the reagent still exerts strong stereocontrol, providing product ratios of 4:1 to 15:1 [1]. This demonstrates that DIP-Chloride can often override inherent substrate bias.

Diastereoselective reduction substrate control chiral auxiliary

Enantiomer-Specific Kinetic Resolution of α-Tertiary Ketones

The (+)-DIP-Chloride reagent demonstrates a remarkable ability to kinetically resolve racemic α-tertiary ketones with high efficiency. Using 0.5-0.6 molar equivalents of the reagent, the unreacted ketone can be recovered in very high enantiomeric excess [1]. For instance, in the partial reduction of ethyl 1-methyl-2-oxocyclopentanecarboxylate, the recovered ketone achieved an ee of 91 to ≥99% [1].

Kinetic resolution α-tertiary ketones enantioselective synthesis

Broad Substrate Scope in the Reduction of Keto Esters and Acids

A comparison of the stereochemistry of products from the reduction of a series of keto acids and their corresponding esters with (-)-diisopinocampheylborane and (-)-DIP-Chloride, respectively, revealed that DIP-Chloride is an efficient reagent for the intermolecular reduction of keto esters [1]. Specifically, α- and γ- keto esters are reduced to their corresponding hydroxy esters in 82 to ≥99% ee [1].

Keto esters asymmetric reduction hydroxy acids

High-Value Application Scenarios for (+)-DIP-Chloride in Research and Industrial Synthesis


Synthesis of High Optical Purity Propargylic Alcohols for Drug Discovery

Based on the proven ability of (-)-DIP-Chloride to reduce perfluoroalkyl acetylenic ketones with ≥98% ee (Section 3, Evidence Item 2), (+)-DIP-Chloride is a premier reagent for preparing enantioenriched propargylic alcohols [1]. This is a critical application in medicinal chemistry, as the alkyne moiety serves as a versatile handle for further functionalization (e.g., click chemistry, Sonogashira coupling) and the chiral alcohol center is a common pharmacophoric element. The reagent provides a reliable, high-yielding route to these advanced intermediates.

Production of Chiral α-Tertiary Ketones via Kinetic Resolution

The quantitative demonstration of kinetic resolution for α-tertiary ketones, where the recovered starting material can be obtained with 91 to ≥99% ee (Section 3, Evidence Item 4), positions (+)-DIP-Chloride as a uniquely effective tool for accessing this challenging class of molecules [1]. This is a high-value scenario for pharmaceutical process development where a single enantiomer of a sterically congested ketone is required as a key building block for an active pharmaceutical ingredient (API).

Scalable Synthesis of Chiral Fluorinated Building Blocks

The documented superiority of DIP-Chloride over Alpine-Borane in the reduction of haloalkyl ketones, specifically achieving 96% ee for trifluoroacetone (Section 3, Evidence Item 1), makes (+)-DIP-Chloride the reagent of choice for preparing chiral fluorinated alcohols [1]. Given the importance of fluorine in modulating the metabolic stability and bioavailability of drug candidates, the ability to reliably and efficiently install a chiral fluorinated center is a significant advantage for any R&D or manufacturing group.

Overcoming Substrate Bias in the Diastereoselective Reduction of Complex Ketones

The evidence that (+)-DIP-Chloride can achieve >100:1 diastereoselectivity in matched cases and still exert significant control (4:1 to 15:1) in mismatched cases (Section 3, Evidence Item 3) makes it an essential tool for the total synthesis of complex natural products [1]. In scenarios where a substrate's inherent stereochemistry favors the formation of the undesired diastereomer, (+)-DIP-Chloride's powerful reagent control can be employed to reverse this bias and secure the target stereoisomer, saving lengthy detours in the synthetic route.

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